Dicyclohexyl dicarbonate
Description
Dicyclohexyl dicarbonate (hypothetical structure: (C₆H₁₁O)₂CO₃) is a dicarbonate ester featuring two cyclohexyl groups linked to a central dicarbonate moiety. Dicarbonates generally serve as monomers in polymer synthesis , preservatives , or reagents in organic reactions . The cyclohexyl groups likely confer steric hindrance and thermal stability, influencing reactivity and applications compared to aliphatic or aromatic analogs.
Properties
CAS No. |
61114-49-6 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
Scientific Research Applications
Dicyclohexyl carbonate (DCHC), also known by its chemical formula C₁₄H₂₂O₃, is a versatile organic compound with applications spanning chemical synthesis, polymer chemistry, and biological research. It is recognized particularly for its role in forming organic carbonates from aliphatic alcohols and carbon dioxide, as well as its inhibitory effects on enzymes involved in proton translocation across biological membranes.
Scientific Research Applications
Dicyclohexyl carbonate serves as a valuable reagent in various scientific research applications.
Organic Synthesis Dicyclohexyl carbonate is utilized as a reagent in the synthesis of esters and carbonates. It can be synthesized through the reaction of cyclohexanol with phosgene in the presence of a base, or through the transesterification of dimethyl carbonate with cyclohexanol.
The transesterification method is often favored in industrial settings due to its safer and more environmentally friendly nature compared to the use of phosgene.
Polymer Chemistry It is employed in the production of polycarbonates and polyesters.
Pharmaceuticals Dicyclohexyl carbonate is utilized in the synthesis of active pharmaceutical ingredients.
Material Science It is applied in the development of advanced materials with specific properties.
Chemical Reactions Analysis
Dicyclohexyl carbonate undergoes several types of chemical reactions:
- Esterification: Reacts with alcohols to form esters.
- Transesterification: Exchanges the alkoxy group with another alcohol.
- Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.
Common reagents and conditions for these reactions include:
- Bases: Sodium methoxide, potassium carbonate
- Acids: Sulfuric acid, hydrochloric acid
- Solvents: Toluene, dichloromethane, acetonitrile
Major products of these reactions include esters and alcohols.
Dicyclohexyl carbonate has potential biological activities, which are being explored for applications in medicinal chemistry and materials science.
Mechanisms of Biological Activity
- Enzyme Inhibition: DCHC can inhibit certain enzymes, potentially affecting drug metabolism and the pharmacokinetics of co-administered drugs by interacting with cytochrome P450 enzymes.
- Cellular Toxicity: At high concentrations, DCHC can exhibit cytotoxic effects, inducing apoptosis in various cell lines, suggesting potential applications in cancer therapy.
- Endocrine Disruption: DCHC may act as an endocrine disruptor by interfering with hormonal signaling pathways, necessitating further investigation into its long-term effects on human health and environmental safety.
Study on Cytotoxicity A study on human liver carcinoma cells (HepG2) showed that exposure to DCHC resulted in a dose-dependent reduction in cell viability. The IC50 value was approximately 150 µM after 24 hours of exposure, indicating significant cytotoxic potential at higher concentrations.
Mechanism of Action
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Research Findings
- Steric Effects : Cyclohexyl groups (as in 1,4-CHDM diphenyl dicarbonate) enhance rigidity and thermal stability compared to aliphatic chains (e.g., ethylene glycol derivatives) . This property is critical for high-temperature polymer applications.
- Reactivity : Bulky substituents like tert-butyl or adamantyl slow decomposition rates. For example, tert-butyl dicarbonate decomposes via carbonyl oxygen bond scission without forming free carbocations, a mechanism likely shared by cyclohexyl analogs .
- Synthetic Challenges : Steric hindrance in cyclohexyl derivatives may reduce reaction yields, as seen in the synthesis of dicyclohexyl phthalate (DCHP), which requires optimized conditions .
Stability and Environmental Impact
- Diphenyl dicarbonate exhibits high stability under standard conditions , whereas di-tert-butyl dicarbonate degrades upon exposure to moisture or heat . Dicyclohexyl derivatives are expected to show intermediate stability due to cyclohexyl hydrophobicity.
- Environmental persistence is a concern for dicyclohexyl compounds (e.g., DCHP shows ecological risks ), suggesting similar dicarbonates may require lifecycle assessments.
Q & A
Q. What are the established synthetic routes for dicyclohexyl dicarbonate, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of cyclohexanol with phosgene derivatives or through transesterification using activated carbonates. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate esterification under anhydrous conditions, with 1,4-dioxane or methylene chloride as solvents . Yield optimization requires strict temperature control (e.g., 0–5°C to minimize side reactions) and inert atmospheres to prevent hydrolysis. Characterization via ¹H/¹³C NMR and FT-IR (e.g., carbonyl stretching at ~1750 cm⁻¹) is critical to confirm product purity .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : To identify cyclohexyl proton environments (δ 1.2–1.8 ppm) and carbonate carbonyl signals (δ 150–155 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., m/z 286.2 for C₁₄H₂₂O₆).
- Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition typically observed above 150°C .
Cross-validation with reference data from authoritative databases like NIST Chemistry WebBook is recommended to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as the compound may release irritant vapors (e.g., cyclohexanol derivatives) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent explosive decomposition .
Advanced Research Questions
Q. How do solvent polarity and catalytic systems influence the reaction kinetics of this compound formation?
Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack by cyclohexanol, accelerating reaction rates. Catalytic systems like 4-dimethylaminopyridine (DMAP) improve efficiency by stabilizing transition states during transesterification. Kinetic studies using HPLC or in situ FT-IR can monitor carbonate formation, with rate constants varying by 30–50% depending on solvent dielectric constants .
Q. What discrepancies exist in reported physicochemical properties of this compound, and how can they be resolved?
Conflicting data on melting points (e.g., 58–64°C vs. 56–57°C in older studies) may arise from impurities or polymorphic forms. Researchers should:
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reaction environments?
Density Functional Theory (DFT) simulations can model:
Q. What are the ecological implications of this compound degradation byproducts, and how can they be mitigated?
Hydrolysis in aqueous environments generates cyclohexanol and CO₂, which may disrupt aquatic ecosystems. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) are recommended to assess LC₅₀ values. Advanced oxidation processes (AOPs), such as UV/H₂O₂ treatment, can degrade residual compounds to less harmful intermediates .
Methodological and Regulatory Considerations
Q. How should researchers address contradictions in stability data across different experimental setups?
Q. What are the best practices for integrating this compound into polymer or co-polymer synthesis workflows?
- Step-Growth Polymerization : Use the compound as a carbonate monomer with diols (e.g., 1,6-hexanediol) at 120–150°C.
- Kinetic Control : Monitor molecular weight distribution via GPC to avoid cross-linking.
- Safety : Implement real-time gas monitoring for CO₂ release during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
